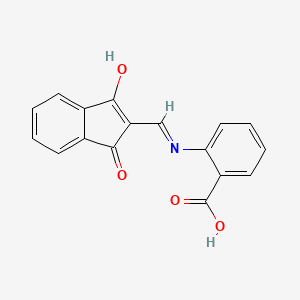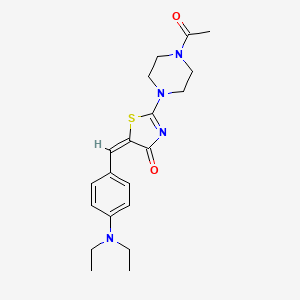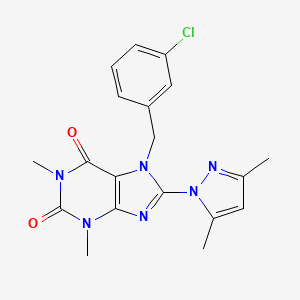![molecular formula C12H15N3O B2884512 2-[5-amino-3-(2-methylphenyl)-1H-pyrazol-1-yl]ethan-1-ol CAS No. 956751-79-4](/img/structure/B2884512.png)
2-[5-amino-3-(2-methylphenyl)-1H-pyrazol-1-yl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[5-amino-3-(2-methylphenyl)-1H-pyrazol-1-yl]ethan-1-ol” is a chemical compound with the molecular formula C12H15N3O . It is related to the class of compounds known as phenylethanolamines, which are organic compounds containing a phenyl group substituted at the second position by an ethanolamine .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring attached to an ethanol group. The pyrazole ring is substituted at the 5th position by an amino group and at the 3rd position by a 2-methylphenyl group .
Scientific Research Applications
Structural Characterization and Surface Analysis
Research involving pyrazoline and pyrazole derivatives, including compounds structurally related to 2-[5-amino-3-(2-methylphenyl)-1H-pyrazol-1-yl]ethan-1-ol, emphasizes their potential in structural characterization and surface analysis. For instance, Delgado et al. (2020) synthesized and characterized a pyrazoline compound through spectroscopic techniques and X-ray diffraction, highlighting the compound's efficient packing and intermolecular interactions through Hirshfeld surface analysis and 2D fingerprint plots (Delgado et al., 2020).
Antimicrobial Activity
The synthesis of novel Schiff bases and their derivatives has shown significant antimicrobial activity, suggesting the potential of pyrazole compounds in developing new antimicrobial agents. Puthran et al. (2019) synthesized Schiff bases from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and pyrazole-4-carboxaldehydes, demonstrating excellent antimicrobial activity against a variety of strains (Puthran et al., 2019).
Catalysis
Pyrazole derivatives have also been used in catalysis, as seen in the work by Maleki and Ashrafi (2014), where ammonium dihydrogen phosphate supported on nano α-Al2O3 was utilized as a catalyst for the synthesis of tetrahydrobenzo[b]pyrans and pyrano[2,3-c]pyrazole derivatives, offering a green and efficient method for compound synthesis (Maleki & Ashrafi, 2014).
Corrosion Inhibition
Compounds structurally similar to this compound have been investigated for their corrosion inhibition properties. Chetouani et al. (2005) studied the inhibitory effect of synthesized bipyrazole compounds on the corrosion of pure iron in acidic media, demonstrating their efficiency as corrosion inhibitors (Chetouani et al., 2005).
Future Directions
properties
IUPAC Name |
2-[5-amino-3-(2-methylphenyl)pyrazol-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9-4-2-3-5-10(9)11-8-12(13)15(14-11)6-7-16/h2-5,8,16H,6-7,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBEMQCUNQVODFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN(C(=C2)N)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((6-(p-tolyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide](/img/structure/B2884429.png)


![N-(3-methoxypropyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2884432.png)
![6-Acetyl-2-cinnamamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2884433.png)
![N-[2-(benzylsulfanyl)ethyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2884438.png)
![1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone](/img/structure/B2884439.png)
![Methyl 5-ethyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2884440.png)


![(Z)-methyl 2-(6-ethoxy-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2884448.png)
![N-(4-bromophenyl)-2-[4-(4-ethylphenyl)piperazin-1-yl]acetamide](/img/structure/B2884449.png)

